Meta'-di-hydroxy-phenylalaninemeta

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

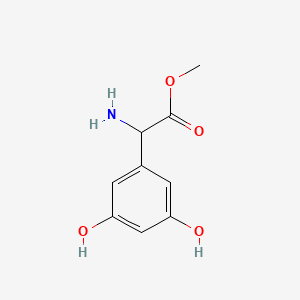

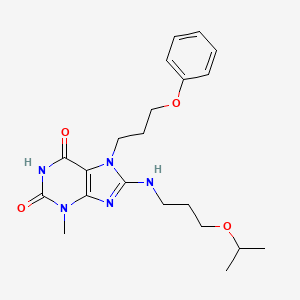

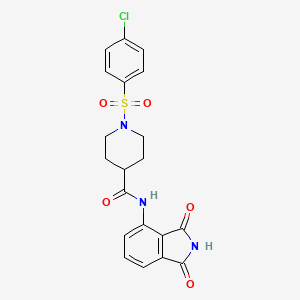

Meta’-di-hydroxy-phenylalaninemeta is a nonproteinogenic amino acid with an intriguing bio-synthetic origin. Unlike the well-characterized biogenesis of tyrosine from phenylalanine, the mechanistic basis for meta-hydroxylation remains unknown .

Synthesis Analysis

The synthesis of meta’-di-hydroxy-phenylalaninemeta involves the hydroxylation of phenylalanine at the meta position. This process is mediated by a specific enzyme, 3-hydroxylase (Phe3H) , which catalyzes the conversion of phenylalanine to meta-l-tyrosine. The enzyme’s kinetic parameters demonstrate efficient regiospecific generation of meta-l-tyrosine from phenylalanine .

Molecular Structure Analysis

The molecular structure of meta’-di-hydroxy-phenylalaninemeta involves a hydroxyl group attached to the meta position of the phenylalanine side chain. This modification results in the formation of meta-l-tyrosine, a rare nonproteinogenic amino acid .

Chemical Reactions Analysis

The key chemical reaction involves the hydroxylation of phenylalanine at the meta position. The enzyme Phe3H facilitates this transformation, leading to the production of meta-l-tyrosine. The exact mechanism of meta-hydroxylation remains an area of active research, with two possible mechanisms proposed: direct enzyme-catalyzed deprotonation following electrophilic aromatic substitution or stereospecific loss of one proton after a 1,2-hydride shift .

Mecanismo De Acción

The enzyme Phe3H plays a crucial role in the meta-hydroxylation process. It binds the tetrahydropterin cofactor, the phenylalanine substrate, and molecular oxygen. The resulting complex initiates the hydroxylation reaction, leading to the formation of meta-l-tyrosine. The enzyme’s ability to regiospecifically hydroxylate unnatural fluorinated substrates further highlights its significance .

Propiedades

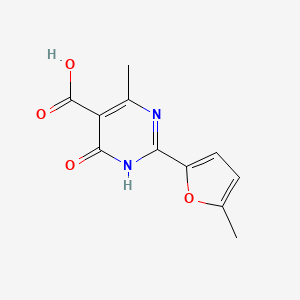

IUPAC Name |

methyl 2-amino-2-(3,5-dihydroxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-14-9(13)8(10)5-2-6(11)4-7(12)3-5/h2-4,8,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSOEOPINVKYBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC(=C1)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Meta'-di-hydroxy-phenylalaninemeta | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2774747.png)

![7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2774751.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2774755.png)

![6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2774756.png)

![1-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2774764.png)